molecular formula C10H11NO2S B8449043 N-propargyl-3-methylbenzenesulfonamide

N-propargyl-3-methylbenzenesulfonamide

Cat. No. B8449043
M. Wt: 209.27 g/mol
InChI Key: RLKWIZLMUOSONE-UHFFFAOYSA-N
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Patent
US04749407

Procedure details

Sodium hydroxide (0.60 g, 15 mmol) was dissolved in 10 ml of water and 0.66 g of propargylamine (12 mmol) was added thereto. Under ice-cooling, 1.91 g of 3-methylbenzenesulfonyl chloride (10 mmol) was added dropwise to the solution. The reaction temperature was raised again to room temperature and the mixture was stirred for 3 hours. The reaction mixture was extracted with ethyl acetate, dried over anhydrous magnesium sulfate and concentrated to obtain N-propargyl-3-methylbenzenesulfonamide (2.17 g). NMR spectrum of this product was as follows.
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step Two
Quantity
1.91 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([NH2:6])[C:4]#[CH:5].[CH3:7][C:8]1[CH:9]=[C:10]([S:14](Cl)(=[O:16])=[O:15])[CH:11]=[CH:12][CH:13]=1>O>[CH2:3]([NH:6][S:14]([C:10]1[CH:11]=[CH:12][CH:13]=[C:8]([CH3:7])[CH:9]=1)(=[O:16])=[O:15])[C:4]#[CH:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.66 g
Type
reactant
Smiles
C(C#C)N
Step Three
Name
Quantity
1.91 g
Type
reactant
Smiles
CC=1C=C(C=CC1)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C#C)NS(=O)(=O)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.17 g
YIELD: CALCULATEDPERCENTYIELD 103.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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